molecular formula C18H18N2O2S B2626170 N-(2-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide CAS No. 896676-49-6

N-(2-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Cat. No. B2626170
CAS RN: 896676-49-6
M. Wt: 326.41
InChI Key: KQHCRHAVFFOFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide, also known as MIPT, is a selective serotonin receptor agonist that is used in scientific research. It was first synthesized in the 1980s and has since been used in various studies to understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Synthesis and Evaluation for Antimicrobial Activities

N-(2-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide and its derivatives have been actively studied for their antimicrobial properties. Debnath and Ganguly (2015) synthesized a series of N-aryl acetamide derivatives showing promising antibacterial and antifungal activities against various pathogenic microorganisms, emphasizing the potential of these compounds in addressing microbial resistance (Debnath & Ganguly, 2015). Similarly, Basavaraj S Naraboli and J. S. Biradar (2017) designed and synthesized compounds with this compound derivatives showcasing potent antimicrobial activity and notable antioxidant properties, indicating the versatility of these compounds in medical and pharmacological applications (Basavaraj S Naraboli & J. S. Biradar, 2017).

Applications in Nuclear Medicine Imaging

Mingzhang Gao, Min Wang, and Q. Zheng (2016) explored the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including analogs of this compound, for potential use as PET tracers in imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), highlighting the compound's relevance in diagnostic imaging in nuclear medicine (Mingzhang Gao, Min Wang, & Q. Zheng, 2016).

Green Chemistry and Synthesis

Zhang Qun-feng (2008) reported the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, closely related to this compound, highlighting the efforts in developing environmentally friendly synthetic routes for such compounds, which are crucial intermediates in the production of azo disperse dyes (Zhang Qun-feng, 2008).

Anticancer Properties

A study by A. Evren et al. (2019) synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives as anticancer agents, showcasing the importance of this compound derivatives in developing novel therapeutic options for cancer treatment (A. Evren et al., 2019).

Antioxidant Activity

The potential of these compounds as antioxidants was also investigated. C. Gopi and M. Dhanaraju (2020) synthesized novel derivatives and evaluated their antioxidant activity, indicating the broad utility of these compounds in various oxidative stress-related conditions (C. Gopi & M. Dhanaraju, 2020).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-20-11-17(13-7-3-5-9-15(13)20)23-12-18(21)19-14-8-4-6-10-16(14)22-2/h3-11H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHCRHAVFFOFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.